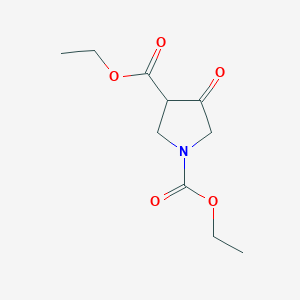

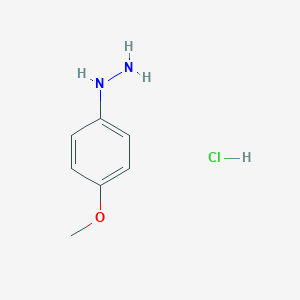

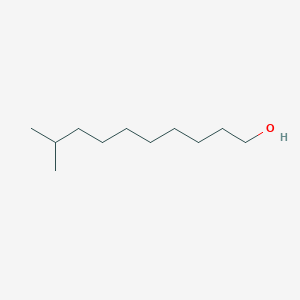

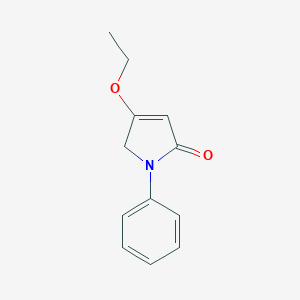

4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

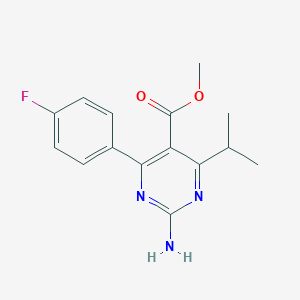

MSDC-0602K is a novel insulin sensitizer designed to treat conditions such as type 2 diabetes and non-alcoholic fatty liver disease. It is a second-generation thiazolidinedione that selectively binds to the mitochondrial pyruvate carrier, modulating the entry of pyruvate into the mitochondria . This compound aims to retain the beneficial effects of thiazolidinediones while minimizing the side effects associated with peroxisome proliferator-activated receptor gamma binding .

Preparation Methods

The synthetic routes and reaction conditions for MSDC-0602K involve the use of various reagents and catalysts. The compound is synthesized through a series of chemical reactions, including the formation of thiazolidinedione rings and the attachment of specific functional groups . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

MSDC-0602K undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiazolidinedione ring and the attached functional groups .

Scientific Research Applications

MSDC-0602K has a wide range of scientific research applications. In chemistry, it is used to study the effects of insulin sensitizers on metabolic pathways . In biology, it is used to investigate the role of mitochondrial pyruvate carriers in cellular metabolism . In medicine, MSDC-0602K is being explored as a potential treatment for type 2 diabetes and non-alcoholic fatty liver disease . Additionally, it has applications in the pharmaceutical industry for the development of new insulin sensitizers .

Mechanism of Action

The mechanism of action of MSDC-0602K involves its selective binding to the mitochondrial pyruvate carrier. This binding modulates the entry of pyruvate into the mitochondria, which in turn affects various metabolic pathways . By reducing insulin resistance and improving glucose metabolism, MSDC-0602K helps to manage conditions such as type 2 diabetes and non-alcoholic fatty liver disease . The molecular targets and pathways involved include the mitochondrial pyruvate carrier and related metabolic enzymes .

Comparison with Similar Compounds

MSDC-0602K is unique compared to other insulin sensitizers due to its selective binding to the mitochondrial pyruvate carrier and minimal binding to peroxisome proliferator-activated receptor gamma . Similar compounds include pioglitazone and rosiglitazone, which are first-generation thiazolidinediones . these compounds have a higher affinity for peroxisome proliferator-activated receptor gamma, leading to more side effects . MSDC-0602K, on the other hand, offers a more targeted approach with fewer adverse effects .

Properties

IUPAC Name |

3-ethoxy-1-phenyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-11-8-12(14)13(9-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYLYOKLMVCDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.